molecular formula C22H23N3O4 B579857 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide CAS No. 1529852-28-5

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide

Cat. No.: B579857
CAS No.: 1529852-28-5
M. Wt: 393.443
InChI Key: ADJVRNYIWBTXIS-UHFFFAOYSA-N
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Description

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide is a complex organic compound with a unique structure that includes an isoxazole ring, a phenoxy group, and a morpholinoacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction.

    Coupling with Morpholinoacetamide: The final step involves coupling the intermediate with morpholinoacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide involves its interaction with specific molecular targets. The isoxazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The morpholinoacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylimidazole: Another compound with a similar structure but different biological activities.

    4-Hydroxymethyl-5-methylimidazole: Shares some structural features but has distinct chemical properties.

Uniqueness

2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide is unique due to its combination of an isoxazole ring, phenoxy group, and morpholinoacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[4-(4-methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJVRNYIWBTXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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